1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol
Overview
Description
1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol is a complex organic compound characterized by the presence of bromine, chlorine, and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the piperazine ring: This step involves the reaction of 3-chlorophenylamine with ethylene glycol to form the piperazine ring.
Introduction of the bromophenyl group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromothiophenol.
Final coupling: The final step involves coupling the intermediate products to form the target compound under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-fluorophenyl)piperazino]-2-propanol
- 1-[(4-Chlorophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol
- 1-[(4-Bromophenyl)sulfanyl]-3-[4-(4-chlorophenyl)piperazino]-2-propanol
Uniqueness
1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol is unique due to the specific combination of bromine, chlorine, and sulfur atoms in its structure, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications to achieve desired outcomes.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfanyl-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrClN2OS/c20-15-4-6-19(7-5-15)25-14-18(24)13-22-8-10-23(11-9-22)17-3-1-2-16(21)12-17/h1-7,12,18,24H,8-11,13-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQSEINTYIXSLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=C(C=C2)Br)O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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